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Welcome to the technical support center for miR-143 target prediction and validation. This

resource is designed for researchers, scientists, and drug development professionals to

provide guidance on enhancing the specificity of miR-143 target prediction algorithms and to

offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: Why do different miRNA target prediction algorithms give me different results for miR-143?

A1: Target prediction algorithms use distinct criteria to identify potential miRNA targets. These

criteria include:

Seed Region Complementarity: The degree of perfect Watson-Crick pairing between the

miRNA's "seed" region (nucleotides 2-8 at the 5' end) and the mRNA's 3' Untranslated

Region (3' UTR).[1][2] Some tools, like TargetScan, require strict complementarity, while

others, like miRanda, allow for some "wobble" base pairing.

Thermodynamic Stability: The predicted free energy of the miRNA-mRNA duplex. A lower

minimum free energy (MFE) suggests a more stable interaction.[2]

Target Site Conservation: Whether the predicted binding site is conserved across different

species.[2] This is based on the principle that functionally important binding sites are likely to

be conserved through evolution.
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Target Site Accessibility: The secondary structure of the mRNA can impact whether a binding

site is accessible to the miRNA-RISC complex. Algorithms like PITA consider this aspect.

The variation in how each algorithm weighs these factors leads to different prediction outputs.

Therefore, it is common to have a limited overlap of predicted targets between different tools.[3]

Q2: What is the biggest challenge in in-silico miR-143 target prediction?

A2: The most significant challenge is the high rate of false-positive predictions.[4][5][6][7]

Computational algorithms are prone to identifying sequences that have complementarity to

miR-143 but are not true biological targets. This is why experimental validation is a critical and

mandatory step in miRNA research.[8][9] Relying solely on in-silico predictions can lead to

incorrect conclusions about miR-143's biological functions.[4][6]

Q3: How can I increase the confidence of my in-silico miR-143 target predictions before moving

to wet lab experiments?

A3: To enhance the specificity of your predictions, a multi-faceted approach is recommended:

Use Multiple Algorithms: Instead of relying on a single tool, use several algorithms with

different underlying principles (e.g., TargetScan, miRanda, PicTar).[5][8] The intersection of

predictions from multiple tools can provide a higher-confidence list of candidates.

Integrate Expression Data: Combine your target predictions with experimental expression

data (e.g., from microarray or RNA-seq). A true target of miR-143 is expected to show an

inverse expression correlation, meaning when miR-143 levels are high, the target mRNA

levels should be low, and vice-versa.[2]

Prioritize Conserved Targets: Give higher priority to predicted target sites that are

evolutionarily conserved across multiple species.

Consider the Biological Context: Evaluate if the predicted target genes are known to be

involved in signaling pathways regulated by miR-143, such as the PI3K/Akt, Wnt/β-catenin,

or Ras-Raf-MEK-ERK pathways.[10]
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Luciferase Reporter Assays
Q: My luciferase reporter assay is not showing repression of the reporter gene after co-

transfection with a miR-143 mimic. What could be the issue?

A: This is a common issue with several potential causes:

Inefficient Transfection:

Solution: Optimize your transfection protocol. Test different ratios of transfection reagent to

plasmid DNA and miRNA mimic.[11] Ensure your cells are at the optimal confluency for

transfection. You can use a positive control vector expressing a fluorescent protein to

visually assess transfection efficiency.

Incorrect 3' UTR Clone:

Solution: Verify the sequence of your cloned 3' UTR to ensure it contains the predicted

miR-143 binding site and is correctly inserted downstream of the luciferase gene.

The Predicted Site is Not a True Target:

Solution: The in-silico prediction may be a false positive. It is advisable to test multiple

predicted targets.

Cell Line Choice:

Solution: The chosen cell line may have very low endogenous levels of proteins required

for the RISC complex, or the 3' UTR of your target may be regulated by other cell-type-

specific factors.[1]

Degraded Reagents:

Solution: Ensure your luciferase substrate and other reagents have not expired and have

been stored correctly. Prepare fresh reagents if in doubt.[11]

Q: I'm observing high variability between my luciferase assay replicates. How can I reduce

this?
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A: High variability can obscure your results. Here are some solutions:

Pipetting Accuracy:

Solution: Use calibrated pipettes and consider preparing a master mix of your transfection

reagents to add to each well, which can minimize pipetting errors.[11]

Cell Plating Consistency:

Solution: Ensure that cells are evenly distributed and at the same density in each well.

Internal Control Normalization:

Solution: Always use a dual-luciferase system where a second reporter (e.g., Renilla

luciferase) is expressed from the same plasmid as your primary reporter (e.g., Firefly

luciferase).[12] This allows you to normalize for differences in transfection efficiency and

cell number.

Reagent Stability:

Solution: Some luciferase reagents lose efficiency over time after preparation.[11] Use

freshly prepared reagents and measure the signal promptly.

Western Blotting
Q: My Western blot does not show a decrease in the target protein level after transfecting with

a miR-143 mimic. Why?

A: Several factors could contribute to this outcome:

Suboptimal Transfection of mimic:

Solution: Optimize the concentration of the miR-143 mimic and the transfection time. A

time-course experiment (e.g., 24, 48, 72 hours post-transfection) can determine the

optimal time point for protein analysis.[13]

Antibody Issues:
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Solution: Ensure your primary antibody is specific and sensitive for the target protein.

Validate the antibody using a positive control lysate. Use the recommended antibody

dilution and incubation conditions.[14][15]

Protein Stability:

Solution: Your target protein may have a long half-life, so a decrease in its level may not

be apparent within your experimental timeframe. Consider a longer time-course

experiment.

Target is Regulated at the Translational Level without mRNA Degradation:

Solution: miR-143 might be repressing the translation of the target mRNA without causing

its degradation. In this case, qRT-PCR would not show a change in mRNA levels, but a

decrease in protein should still be detectable. Ensure your Western blot technique is

sensitive enough to detect subtle changes.

Insufficient Protein Loading:

Solution: Ensure you are loading a sufficient amount of total protein and that loading is

consistent across all lanes. Always use a loading control (e.g., β-actin, GAPDH) to

normalize your results.

Q: I'm seeing high background or non-specific bands on my Western blot.

A: This can make interpreting your results difficult. Try these solutions:

Blocking:

Solution: Optimize your blocking step. Try different blocking agents (e.g., non-fat milk,

BSA) and increase the blocking time.[14]

Antibody Concentration:

Solution: High concentrations of primary or secondary antibodies can lead to non-specific

binding. Titrate your antibodies to find the optimal concentration.[14][15]

Washing Steps:
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Solution: Increase the number and duration of washing steps after antibody incubations to

remove unbound antibodies.[14]

qRT-PCR
Q: My qRT-PCR results for the predicted target mRNA do not show downregulation after miR-

143 mimic transfection.

A: This could be due to several reasons:

Mechanism of Repression:

Solution: In animals, miRNAs often repress translation without causing significant mRNA

degradation.[16] Therefore, you may not observe a change in mRNA levels, while protein

levels are affected. It is crucial to perform Western blotting in conjunction with qRT-PCR.

Poor Primer Design:

Solution: Ensure your qRT-PCR primers are specific to the target mRNA and have been

validated for efficiency. Run a melt curve analysis to check for non-specific products or

primer-dimers.[17][18]

RNA Quality:

Solution: Use high-quality, intact RNA for your experiments. RNA degradation can lead to

inaccurate quantification.[18]

Incorrect Normalization:

Solution: Use appropriate and stable housekeeping genes for normalization in your

specific cell line and experimental conditions.

Quantitative Data Summary
The performance of different in-silico miRNA target prediction tools can vary. The following

table summarizes the performance metrics of four commonly used algorithms based on a

comparative analysis.[5]
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Prediction
Tool/Approach

Sensitivity Specificity Precision

Matthews
Correlation
Coefficient
(MCC)

TargetScan (TS) 0.52 ± 0.02 0.98 ± 0.00 0.97 ± 0.01 0.58 ± 0.02

miRanda-

mirSVR (MR)
0.62 ± 0.02 0.95 ± 0.01 0.93 ± 0.01 0.62 ± 0.02

Pita 0.33 ± 0.02 0.99 ± 0.00 0.97 ± 0.01 0.43 ± 0.02

RNA22 (R22) 0.46 ± 0.02 0.91 ± 0.01 0.88 ± 0.02 0.43 ± 0.02

Union (TS + MR) 0.72 ± 0.01 0.94 ± 0.01 0.92 ± 0.01 0.69 ± 0.01

Data presented as mean ± standard error of the mean. The 'Union' approach considers targets

predicted by either TargetScan or miRanda-mirSVR, which generally enhances sensitivity.[5]

Experimental Protocols
Dual-Luciferase Reporter Assay for miR-143 Target
Validation
This protocol is for verifying the direct interaction between miR-143 and a predicted target site

within a 3' UTR.

Materials:

psiCHECK™-2 vector (or similar dual-luciferase reporter vector)

HEK293T cells (or other suitable cell line)

miR-143 mimic and a negative control mimic

Lipofectamine 2000 (or other transfection reagent)

Opti-MEM medium

Dual-Glo Luciferase Assay System
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Luminometer

Methodology:

Cloning: Clone the 3' UTR sequence of the putative target gene containing the predicted

miR-143 binding site into the multiple cloning site downstream of the Renilla luciferase gene

in the psiCHECK™-2 vector. Also, create a mutant construct where the miR-143 seed

binding site is mutated as a negative control.

Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well plate at a

density that will result in 70-90% confluency at the time of transfection.

Transfection:

For each well, prepare two tubes. In tube A, dilute 100 ng of the reporter plasmid (wild-

type or mutant 3' UTR) and 20 pmol of the miR-143 mimic (or negative control mimic) in

25 µL of Opti-MEM.

In tube B, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5

minutes at room temperature.

Combine the contents of tubes A and B, mix gently, and incubate for 20 minutes at room

temperature to allow complex formation.

Add the 50 µL transfection complex to the cells.

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

Luciferase Assay:

Remove the culture medium from the wells.

Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Glo

Luciferase Assay System according to the manufacturer's instructions and a luminometer.

Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity for

each well. A significant decrease in the normalized luciferase activity in cells co-transfected
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with the wild-type 3' UTR construct and the miR-143 mimic compared to the negative control

mimic indicates a direct interaction.

Western Blot Analysis of Target Protein Expression
This protocol is to determine if miR-143 affects the protein levels of a predicted target.

Materials:

Cell line of interest

miR-143 mimic, miR-143 inhibitor, and respective negative controls

Transfection reagent

RIPA buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against the target protein

Loading control primary antibody (e.g., anti-β-actin)

HRP-conjugated secondary antibody

ECL detection reagent

Methodology:

Transfection: Transfect cells with the miR-143 mimic, inhibitor, or negative controls at an

optimized concentration.
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Cell Lysis: After 48-72 hours, wash the cells with cold PBS and lyse them with RIPA buffer

containing protease inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and

separate them by size using SDS-PAGE.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent

non-specific antibody binding.

Antibody Incubation:

Incubate the membrane with the primary antibody against the target protein (at the

recommended dilution) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection: Apply the ECL detection reagent and visualize the protein bands using a

chemiluminescence imaging system.

Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading

control antibody to ensure equal protein loading.

Analysis: Quantify the band intensities and normalize the target protein level to the loading

control. A decrease in protein expression with the miR-143 mimic and an increase with the

inhibitor validates the target.

qRT-PCR for Target mRNA and miR-143 Expression
This protocol is for quantifying the expression levels of miR-143 and its target mRNA.
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Materials:

Total RNA from experimental samples

miRNA-specific reverse transcription kit with stem-loop primers for miR-143

Standard reverse transcription kit for mRNA

SYBR Green or TaqMan-based qPCR master mix

Specific forward and reverse primers for the target mRNA

Specific forward primer for miR-143 and a universal reverse primer

Primers for a housekeeping gene (e.g., GAPDH) and a small RNA control (e.g., U6 snRNA)

Real-time PCR instrument

Methodology:

RNA Extraction: Isolate high-quality total RNA from your cells or tissues.

Reverse Transcription (cDNA Synthesis):

For miR-143: Use a miRNA-specific reverse transcription kit with a stem-loop primer for

miR-143 to generate cDNA.

For target mRNA: Use a standard reverse transcription kit with oligo(dT) or random

primers to generate cDNA from the same RNA samples.

Quantitative Real-Time PCR (qPCR):

Prepare the qPCR reaction mix containing the cDNA template, primers, and master mix.

Run the qPCR reaction using a standard thermal cycling protocol. Include a melt curve

analysis step if using SYBR Green.

Data Analysis:
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Determine the cycle threshold (Ct) values for your genes of interest and the appropriate

reference genes (U6 for miR-143, GAPDH for mRNA).

Calculate the relative expression levels using the ΔΔCt method.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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